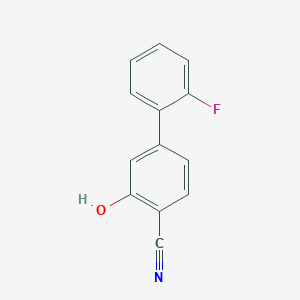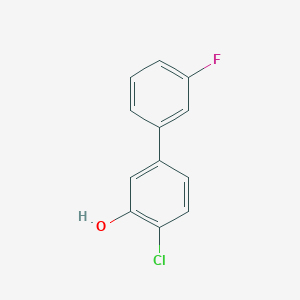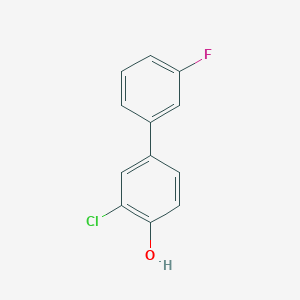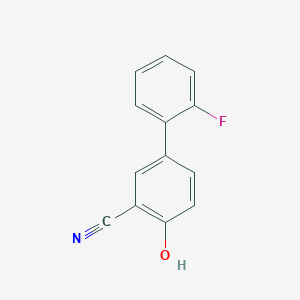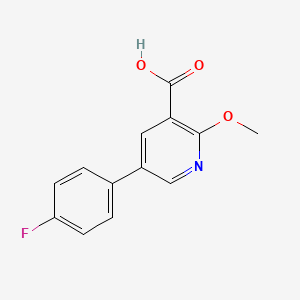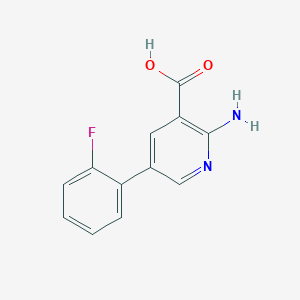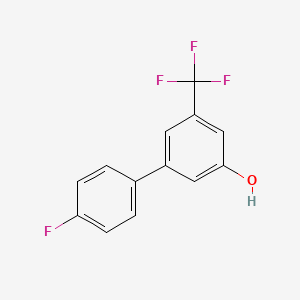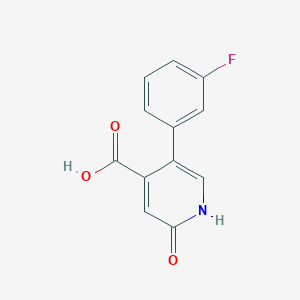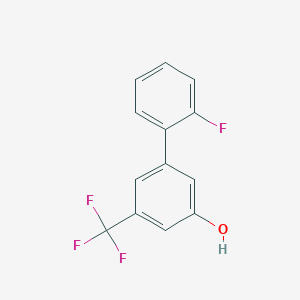
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% (5-F-3-TFMP) is a synthetic compound that has been studied for its potential applications in the development of pharmaceuticals and other products. 5-F-3-TFMP is a trifluoromethylphenol derivative, which is a type of phenol compound that has three fluorine atoms bonded to the phenol ring. The compound is known to be an effective synthetic intermediate in the production of pharmaceuticals and other products, and has been studied for its potential applications in the development of new drugs and other products.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts by forming a reactive intermediate that can then react with other molecules. This intermediate is believed to be formed by the reaction of the trifluoromethyl group with the phenol ring, which then reacts with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, the compound has been studied for its potential effects on the human body. It has been found to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity, low toxicity, and low cost. In addition, the compound is relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds. However, there are some limitations to using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. The compound is volatile and can be difficult to handle, and it can react with other compounds, which can lead to the formation of unwanted byproducts.
将来の方向性
The potential applications of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are still being explored. Some potential future directions include the development of new pharmaceuticals and other products, the use of the compound as a catalyst in organic synthesis reactions, and the development of new materials, such as polymers. In addition, further research is needed to understand the full biochemical and physiological effects of the compound, as well as to determine the optimal conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%.
合成法
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from commercially available starting materials. The synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% involves the reaction of 2-fluorophenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The reaction yields a 95% pure product, which can be further purified by recrystallization.
科学的研究の応用
5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in the development of new drugs and other products. The compound has been studied for its ability to act as a synthetic intermediate in the production of various drugs, including antibiotics and cardiovascular drugs. In addition, 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential use in the development of new materials, such as polymers, and for its potential use as a catalyst in organic synthesis reactions.
特性
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKYBIGWGSUZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673430 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214367-68-6 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


